molecular formula C12H20O2 B8475858 3-Ethoxyspiro[3.6]decan-1-one

3-Ethoxyspiro[3.6]decan-1-one

Cat. No.: B8475858
M. Wt: 196.29 g/mol
InChI Key: OKDSPCFYQUTQTC-UHFFFAOYSA-N
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Description

The ethoxy (-OCH2CH3) substituent at position 3 distinguishes it from other analogs in this family. It was synthesized via hydrolysis of precursor 7e using 2 M hydrochloric acid, achieving a high yield of 92% .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1-ethoxyspiro[3.6]decan-3-one

InChI

InChI=1S/C12H20O2/c1-2-14-11-9-10(13)12(11)7-5-3-4-6-8-12/h11H,2-9H2,1H3

InChI Key

OKDSPCFYQUTQTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(=O)C12CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

The following analysis focuses on structurally related 2-oxaspiro[3.6]decan-1-one derivatives (Table 1), primarily synthesized in Sobia Tabassum’s doctoral thesis . These compounds share the spiro[3.6]decan-1-one core but differ in substituents at position 3, leading to variations in physicochemical properties, spectroscopic signatures, and reactivity.

Structural and Substituent Variations

Compound Name Substituent at Position 3 Key Structural Features
3-Ethoxyspiro[3.6]decan-1-one Ethoxy (-OCH2CH3) Ether group, moderate polarity
3-Phenyl-2-oxaspiro[3.6]decan-1-one (194a) Phenyl (C6H5) Aromatic ring, π-electron system
3-(4-Chlorophenyl)-2-oxaspiro[3.6]decan-1-one (194b) 4-Chlorophenyl (Cl-C6H4) Electron-withdrawing Cl substituent
3-(4-Fluorophenyl)-2-oxaspiro[3.6]decan-1-one (194f) 4-Fluorophenyl (F-C6H4) Electron-withdrawing F substituent
3-(p-Tolyl)-2-oxaspiro[3.6]decan-1-one (194d) p-Tolyl (CH3-C6H4) Electron-donating methyl group
3-(4-Trifluoromethylphenyl)-2-oxaspiro[3.6]decan-1-one (194e) 4-CF3-C6H4 Strongly electron-withdrawing CF3 group

Key Observations :

  • In contrast, the ethoxy group in this compound introduces steric bulk and moderate polarity, which may influence solubility and stability .
  • Stereoelectronic Impact : Aryl substituents (e.g., phenyl, p-tolyl) contribute to π-π interactions, relevant in chiral recognition or catalysis, whereas the ethoxy group lacks such interactions .

Key Observations :

  • The high yield of this compound (92%) suggests efficient hydrolysis under mild conditions compared to the multi-step, catalyst-dependent syntheses of aryl-substituted analogs .

Spectroscopic Data Comparison

Table 3: Selected NMR Data (δ in ppm)
Compound 1H-NMR (Key Signals) 13C-NMR (Key Signals) IR (cm⁻¹)
This compound Not explicitly provided Not explicitly provided Not provided
194a (Phenyl derivative) δ 7.25–7.46 (m, 5H, Ar-H); 5.30 (s, 1H) δ 175.5 (C=O); 135.5 (Ar-C) 1827 (C=O lactone)
194b (4-Chlorophenyl derivative) δ 7.18–7.05 (m, 4H, Ar-H); 5.20 (s, 1H) δ 174.2 (C=O); 133.1 (Ar-C) 1823 (C=O lactone)
194d (p-Tolyl derivative) δ 2.30 (s, 3H, CH3); 7.05–7.18 (m, 4H, Ar-H) δ 22.7 (CH3); 128.9 (Ar-C) 1823 (C=O lactone)

Key Observations :

  • 1H-NMR : Aryl protons in 194a–194f appear as multiplet signals between δ 7.05–7.49, absent in the ethoxy analog. The ethoxy group would instead show a triplet for -OCH2CH3 (~δ 1.2–1.5 for CH3 and δ 3.4–3.7 for OCH2) .
  • 13C-NMR : The lactone carbonyl (C=O) resonates at δ ~174–175 ppm across all compounds. Aryl carbons vary based on substituents (e.g., δ 135.5 for phenyl vs. δ 133.1 for 4-chlorophenyl) .
  • IR : Lactone C=O stretches are consistent (~1820 cm⁻¹), but aryl C-H stretches (~3050 cm⁻¹) differentiate aryl analogs from the ethoxy compound’s aliphatic C-O-C (~1100 cm⁻¹) .

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